(3-Aminopropoxy)(methoxy)methane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

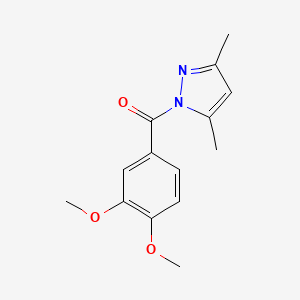

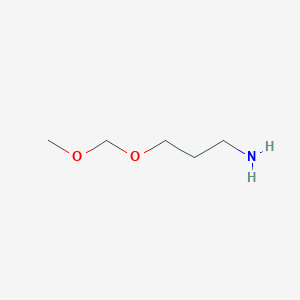

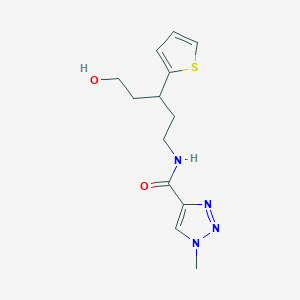

“(3-Aminopropoxy)(methoxy)methane” is a chemical compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

Wissenschaftliche Forschungsanwendungen

Methane Oxidation and Conversion

Ambi-Equivalent of Methoxy- or Phenylthiomethylene 1,1-Dipole : Methoxy(phenylthio)methane, a compound structurally related to (3-Aminopropoxy)(methoxy)methane, undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, changing dramatically depending on the Lewis acid employed. This provides a methoxy- or phenylthiomethylene 1,1-dipole synthon, indicating potential applications in synthetic chemistry (Sato, Okura, Otera, & Nozaki, 1987).

Methanol Production from Methane : Research on methanotrophs, bacteria capable of using methane as their sole carbon source, indicates their potential in biotechnological applications. These applications include the production of single-cell protein, biopolymers, components for nanotechnology, soluble metabolites, lipids, vitamin B12, and notably, conversion of methane to methanol (Strong, Xie, & Clarke, 2015).

Catalytic Conversion of Methane to Methanol : Studies have shown the feasibility of catalytic conversion of methane to methanol under certain conditions. For instance, the activation of methane over Zn modified H-ZSM-5 zeolites at room temperature leads to the formation of surface methoxy intermediates, mediating the formation of methanol (Xu et al., 2012). Similarly, water-promoted interfacial pathways in methane oxidation to methanol on a CeO2-Cu2O catalyst have been demonstrated (Liu et al., 2020).

Methane Utilization and Environmental Impact

Bioelectrochemical Reduction of CO2 to CH4 : A microbial biocathode based on a hydrogenophilic methanogenic culture has been demonstrated to effectively reduce carbon dioxide to methane. This process exhibits high rates and electron capture efficiencies, indicating its potential in environmental applications (Villano et al., 2010).

Methane to Bioproducts in Bioeconomy : The transformation of methane into valuable bioproducts, like methanol, by methanotrophs is seen as a promising avenue for the future bioeconomy. This approach capitalizes on the abundance and low cost of methane, pointing to its significant role in sustainable energy and chemical production (Pieja, Morse, & Cal, 2017).

Safety and Hazards

Wirkmechanismus

Target of Action

Based on its structure, it may interact with enzymes involved in methane oxidation, such as methane monooxygenases (mmos) .

Mode of Action

It is plausible that it could interact with mmos, which are key enzymes in the oxidation of methane to methanol . This interaction could potentially alter the enzyme’s activity or specificity, leading to changes in the metabolic pathways involved.

Biochemical Pathways

The biochemical pathways affected by (3-Aminopropoxy)(methoxy)methane are likely related to methane metabolism. Methane monooxygenases, which could potentially interact with this compound, play a crucial role in the oxidation of methane to methanol . This is a key step in the metabolism of methane, a potent greenhouse gas. Changes in this pathway could have significant downstream effects on energy production and greenhouse gas emissions.

Result of Action

If it does interact with mmos, it could potentially alter the activity of these enzymes, leading to changes in methane metabolism . This could have significant effects at the cellular level, potentially altering energy production pathways and affecting the cell’s overall metabolic activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s stability and its interactions with target enzymes . Understanding these influences is crucial for predicting the compound’s behavior in different environments.

Eigenschaften

IUPAC Name |

3-(methoxymethoxy)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-7-5-8-4-2-3-6/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYDZRSKAUUQSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2892051.png)

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)

![8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2892056.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2892058.png)

![N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2892063.png)

![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2892068.png)

![5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2892073.png)